molecular formula C10H12BrClO B13033382 (1-Bromo-1-(2-chloroethoxy)ethyl)benzene

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene

Cat. No.: B13033382
M. Wt: 263.56 g/mol
InChI Key: BDXFSVZYMTVFGJ-UHFFFAOYSA-N
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Description

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene is an organic compound with the molecular formula C10H12BrClO It is characterized by the presence of a benzene ring substituted with a bromo group and a chloroethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-1-(2-chloroethoxy)ethyl)benzene typically involves the reaction of benzene with 1-bromo-2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. The product is typically purified through distillation or recrystallization to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

(1-Bromo-1-(2-chloroethoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-1-(2-chloroethoxy)ethyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins or nucleic acids, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromo-1-(2-chloroethoxy)ethyl)benzene: Unique due to the presence of both bromo and chloroethoxyethyl groups.

    This compound derivatives: Compounds with variations in the substituents on the benzene ring or the ethoxy group.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

[1-bromo-1-(2-chloroethoxy)ethyl]benzene

InChI

InChI=1S/C10H12BrClO/c1-10(11,13-8-7-12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

BDXFSVZYMTVFGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(OCCCl)Br

Origin of Product

United States

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